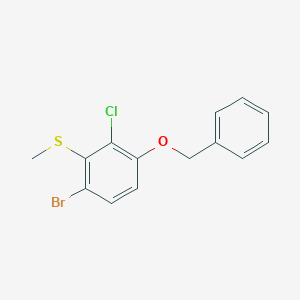
(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2379321-45-4 . It has a molecular weight of 343.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BrClOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学研究应用
3-Bromo-6-chloro-2-methylbenzylsulfane has a wide range of applications in scientific research. It has been used in the synthesis of various heterocycles, such as pyridines, quinolines, and indoles, as well as in the synthesis of various organosulfur compounds. It has also been used as a catalyst in the synthesis of a variety of compounds, including amides, esters, and thioesters. Furthermore, 3-Bromo-6-chloro-2-methylbenzylsulfane has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, as well as in the synthesis of various agrochemicals.
作用机制
The mechanism of action of 3-Bromo-6-chloro-2-methylbenzylsulfane is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the reaction of nucleophiles with electrophiles. In addition, the compound has been found to be capable of activating C-H bonds, which can lead to the formation of new C-C bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-chloro-2-methylbenzylsulfane are not well understood. However, the compound has been found to be non-toxic and non-irritating in animal models. Furthermore, the compound has been found to be non-carcinogenic and non-mutagenic.
实验室实验的优点和局限性
3-Bromo-6-chloro-2-methylbenzylsulfane is a useful reagent for a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time in a dry environment. Furthermore, the compound is soluble in a variety of organic solvents, which makes it suitable for use in a variety of reactions. However, the compound is sensitive to light and air, and should be handled with care.
未来方向
The use of 3-Bromo-6-chloro-2-methylbenzylsulfane in scientific research is still in its infancy, and there is much potential for further exploration. For example, the compound could be used in the synthesis of more complex organic molecules, such as polymers and natural products. In addition, the compound could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
合成方法
The synthesis of 3-Bromo-6-chloro-2-methylbenzylsulfane is typically accomplished via a three-step process. In the first step, 1-bromo-2-chloro-3-methylbenzene is reacted with sulfur trioxide (SO3) in a solvent such as dimethylformamide (DMF) at a temperature of approximately 80°C. This reaction results in the formation of the desired sulfonium salt, which is then treated with a base such as sodium hydroxide (NaOH). The resulting product is then heated to approximately 150°C in a solvent such as toluene, resulting in the formation of 3-Bromo-6-chloro-2-methylbenzylsulfane.
安全和危害
属性
IUPAC Name |
1-bromo-3-chloro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXAGGPPJVPXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


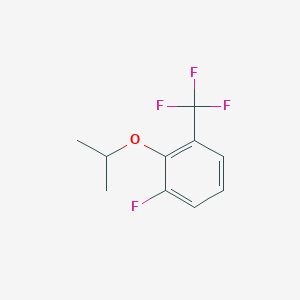

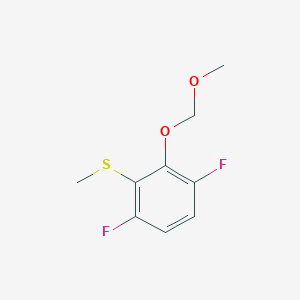
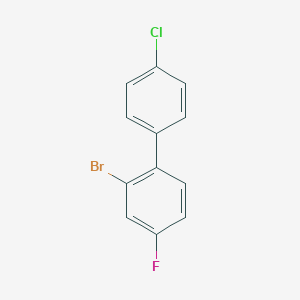
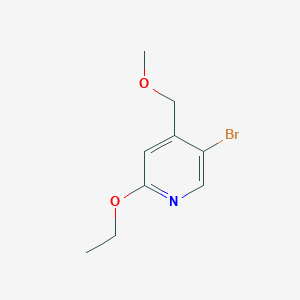

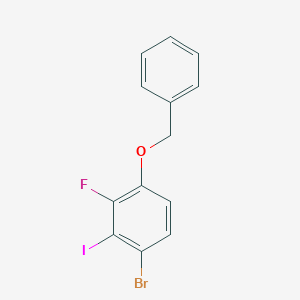


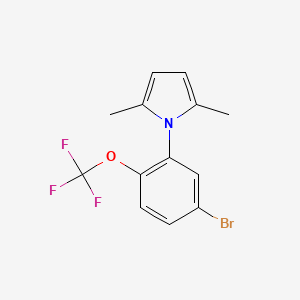
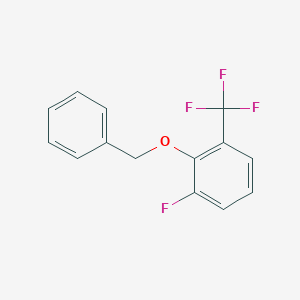
![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
